molecular formula C16H13IN2O2 B4933029 3-(4-iodoanilino)-1-phenylpyrrolidine-2,5-dione

3-(4-iodoanilino)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B4933029
M. Wt: 392.19 g/mol
InChI Key: BYVIVRHKRSPYCU-UHFFFAOYSA-N
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Description

3-(4-Iodoanilino)-1-phenylpyrrolidine-2,5-dione is a synthetic organic compound characterized by the presence of an iodoaniline group attached to a pyrrolidine-2,5-dione structure

Properties

IUPAC Name

3-(4-iodoanilino)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O2/c17-11-6-8-12(9-7-11)18-14-10-15(20)19(16(14)21)13-4-2-1-3-5-13/h1-9,14,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVIVRHKRSPYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iodoanilino)-1-phenylpyrrolidine-2,5-dione typically involves the reaction of 4-iodoaniline with a suitable pyrrolidine-2,5-dione precursor. One common method involves the nucleophilic substitution reaction where 4-iodoaniline reacts with a halogenated pyrrolidine-2,5-dione under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodoanilino)-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives or reduced pyrrolidine-2,5-dione structures.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

3-(4-Iodoanilino)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-iodoanilino)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The iodoaniline group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrolidine-2,5-dione structure may also interact with biological membranes, affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Iodoaniline: A precursor in the synthesis of 3-(4-iodoanilino)-1-phenylpyrrolidine-2,5-dione.

    1-Phenylpyrrolidine-2,5-dione: A structural analog without the iodoaniline group.

    3-(4-Bromoanilino)-1-phenylpyrrolidine-2,5-dione: A similar compound with a bromo group instead of an iodo group.

Uniqueness

This compound is unique due to the presence of the iodoaniline group, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable tool in various research applications.

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